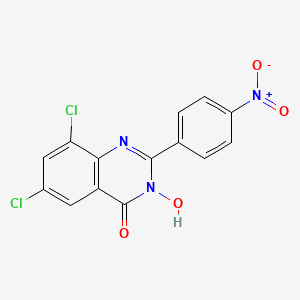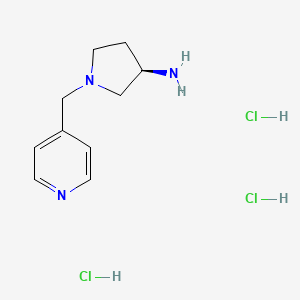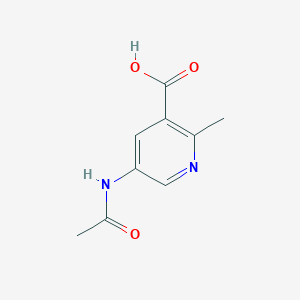
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is a synthetic quinazolinone derivative that is currently being studied for its potential applications in scientific research. This chemical compound is known for its unique structure and its ability to interact with various biological molecules.
科学研究应用
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been studied for its potential applications in scientific research. It is known to be a potent inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. This makes it a potential target for the development of new anti-inflammatory drugs. Additionally, it has been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of certain types of cancer cells.
作用机制
The mechanism of action of 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone is not yet fully understood. It is known to interact with various biological molecules, including cyclooxygenase (COX) and other enzymes involved in the production of prostaglandins. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential anti-inflammatory effects, as well as its potential to reduce cholesterol levels.
实验室实验的优点和局限性
The main advantage of using 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone in lab experiments is its high yield when synthesized using the standard method. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is not soluble in water and must be dissolved in an appropriate solvent before use.
未来方向
The potential future directions of 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone are many and varied. One potential direction is the development of new anti-inflammatory drugs based on this compound. Additionally, further research into its potential applications in cancer research could lead to the development of new and more effective treatments. Additionally, further research into its biochemical and physiological effects could lead to a better understanding of its potential uses in other areas of medicine. Finally, further research into its synthesis method could lead to more efficient and cost-effective production.
合成方法
The synthesis of 6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)-4(3H)-quinazolinone has been reported in several studies. The most common method involves the reaction of 4-nitrophenol with 6,8-dichloro-3-hydroxy-2-quinaldine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction temperature is typically between 80-90°C. The reaction yields the desired quinazolinone in high yields (up to 95%).
属性
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O4/c15-8-5-10-12(11(16)6-8)17-13(18(21)14(10)20)7-1-3-9(4-2-7)19(22)23/h1-6,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPUTUPILUAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chlorophenyl)-5-methyl-N-[4-(5-phenyltriazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2909731.png)
![5-((2-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2909734.png)


![ethyl N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbamate](/img/structure/B2909738.png)

![N-(2-methoxybenzyl)-2-(3-oxo-8-thiomorpholin-4-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2909742.png)
![4-({6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)


![2-({[1,1'-biphenyl]-4-yl}methyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2909749.png)


